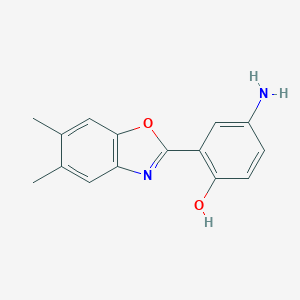

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol

Description

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol (CAS: 292058-24-3) is a phenolic derivative featuring a benzooxazole core substituted with methyl groups at positions 5 and 5. Its molecular formula is C₁₅H₁₄N₂O₂, with a molecular weight of 262.29 g/mol . The compound’s structure combines a phenol group (with an amino substituent at position 4) and a benzooxazole heterocycle, enabling unique photophysical properties and reactivity. Benzooxazole derivatives are widely studied for applications in fluorescence probes, dyes, and pharmaceutical intermediates due to their electron-deficient aromatic systems and tunable electronic properties.

Safety data for this compound, as per GHS guidelines, indicate standard precautions for handling organic chemicals, including avoiding inhalation and skin contact .

Properties

IUPAC Name |

4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-8-5-12-14(6-9(8)2)19-15(17-12)11-7-10(16)3-4-13(11)18/h3-7,18H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONUVAAJQWPMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol is a compound of significant interest due to its diverse biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group and a benzooxazole moiety, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the amino group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it useful in treating infections.

Antioxidant Activity

A study conducted by researchers at Clemson University explored the antioxidant properties of various benzooxazole derivatives, including this compound. The results indicated that this compound effectively reduced lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage .

Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively . This suggests its potential application in developing new antimicrobial therapies.

Enzyme Inhibition

Research published in the journal "Molecules" highlighted that this compound acts as a selective inhibitor of cyclooxygenase (COX) enzymes. This inhibition could provide anti-inflammatory benefits without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific substituents in the benzooxazole structure enhances these effects, making it a candidate for further development in cancer therapy .

2. Inhibition of Enzymatic Activity

Studies have highlighted the potential of this compound as an inhibitor of acid ceramidase, an enzyme linked to several cancers and lysosomal storage diseases. Inhibiting this enzyme could lead to therapeutic strategies for conditions such as Gaucher’s disease and Krabbe’s disease .

Synthetic Methodologies

The synthesis of this compound has been approached through various methods:

1. Catalytic Reactions

Recent advancements have introduced novel catalysts for the efficient synthesis of benzoxazole derivatives. For example, magnetic solid acid nanocatalysts have been employed to achieve high yields (79–89%) under mild conditions .

2. Green Chemistry Approaches

Sustainable methods utilizing solvent-free conditions have been developed, yielding excellent results while minimizing environmental impact. Techniques such as grinding methods using potassium ferrocyanide have demonstrated yields of 87–96% in under two minutes .

Biological Interaction Studies

1. Binding Affinities

Interaction studies involving this compound focus on its binding affinities with various biological targets. These studies are crucial for assessing the compound's feasibility in clinical applications. Investigations into its interactions with specific receptors or enzymes can provide insights into its potential therapeutic roles.

2. Structure-Activity Relationship (SAR) Studies

Comparative studies with structurally similar compounds have been conducted to elucidate the unique features of this compound. For instance, variations in methyl substitution patterns on the benzooxazole ring can significantly affect biological activity and reactivity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Evaluated against MCF-7 and HCT-116 cell lines | Showed significant cytotoxic activity with promising IC50 values |

| Enzyme Inhibition | Targeting acid ceramidase | Demonstrated potential as a therapeutic agent for lysosomal storage diseases |

| Synthetic Efficiency | Use of nanocatalysts in synthesis | Achieved high yields with reduced reaction times under eco-friendly conditions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol and its analogs:

Key Observations:

Core Heterocycle Influence :

- Benzooxazole vs. Benzothiazole : The substitution of oxygen (benzooxazole) with sulfur (benzothiazole) in ABAH alters electronic properties. Benzothiazoles generally exhibit stronger electron-withdrawing effects, enhancing ESIPT (excited-state intramolecular proton transfer) efficiency, as seen in ABAH’s use in ratiometric fluorescence probes . In contrast, benzooxazole derivatives may exhibit blue-shifted emission due to reduced conjugation.

- Methyl Substituents : The 5,6-dimethyl groups in the target compound increase steric bulk and hydrophobicity compared to ABAH or the 5-methyl analog . This could impact solubility and binding affinity in biological or material applications.

Photophysical Properties: ABAH’s benzothiazole core enables dual reactivity (phenol and amino groups), allowing derivatization for selective probe design . The target compound’s benzooxazole core may offer similar modularity but with distinct electronic profiles. Methyl groups at positions 5 and 6 (target compound) vs.

Synthetic and Functional Flexibility: Diazotization and coupling reactions (as in ) are common for benzothiazole azo dyes but less explored for benzooxazoles. Spirocyclic benzooxazole derivatives () highlight structural diversity in this class, though their applications diverge into pharmaceutical intermediates rather than fluorescence probes.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol?

The compound can be synthesized via diazotization and coupling reactions. For example, diazotization of substituted benzoxazole amines using sodium nitrite in acidic media (0–5°C) generates diazonium salts, which are coupled with phenolic derivatives in alkaline conditions. Structural confirmation is achieved via melting points, elemental analysis, FT-IR, UV-Vis, and spectroscopy . Condensation reactions involving benzoxazole intermediates with phenolic components under reflux conditions (e.g., ethanol/HSO) are also viable, followed by purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., phenolic –OH at ~3200 cm, C=N stretching in benzoxazole at ~1600 cm) .

- UV-Vis Spectroscopy : Reveals electronic transitions; benzoxazole derivatives typically exhibit absorption maxima between 250–400 nm, influenced by substituents .

- : Assigns proton environments (e.g., aromatic protons, –NH, and dimethyl groups in the benzoxazole moiety) .

- Elemental Analysis : Validates purity and stoichiometry .

Q. How are acidity constants (pKa) determined for phenolic and amino groups in this compound?

Potentiometric titration in aqueous or mixed-solvent systems is used. The Hammett equation correlates substituent effects with pKa values, where electron-withdrawing groups lower pKa for phenolic protons . For amino groups, pH-dependent UV-Vis shifts or titration in DO can quantify protonation equilibria .

Advanced Research Questions

Q. How can conflicting spectral data during structure elucidation be resolved?

- Cross-Validation : Combine multiple techniques (e.g., for carbon backbone, HRMS for molecular mass) to resolve ambiguities in assignments .

- Tautomerism Analysis : For compounds with –NH and –OH groups, dynamic NMR or DFT calculations can identify dominant tautomeric forms in solution .

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for related benzothiazole-phenol derivatives .

Q. What computational approaches predict the bioactivity of this compound?

- Molecular Docking : Models interactions with biological targets (e.g., enzymes, DNA). For example, benzoxazole-phenol derivatives show binding to microbial proteins via hydrogen bonding and π-π stacking, as seen in docking studies of analogous thiazole-triazole hybrids .

- QSAR Modeling : Relates substituent electronic/hydrophobic parameters (Hammett σ, logP) to antimicrobial or cytotoxic activity .

Q. How do substituents influence the compound’s reactivity and photophysical properties?

- Electron-Donating Groups (e.g., –CH) : Stabilize excited states, enhancing fluorescence quantum yields.

- Electron-Withdrawing Groups (e.g., –Cl) : Increase oxidative stability but may reduce solubility. Substituent effects are quantified via Hammett plots or TD-DFT calculations .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., CuI for azide-alkyne cycloadditions) improve regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction efficiency, while ethanol/water mixtures aid in precipitation purification .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and experimental elemental analysis data?

- Impurity Identification : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates or oxidation derivatives).

- Hydrate/Solvate Formation : Thermogravimetric analysis (TGA) identifies non-stoichiometric water/solvent content .

Q. Why might antimicrobial activity vary across structurally similar derivatives?

- Steric Effects : Bulky substituents (e.g., –CF) may hinder target binding.

- Membrane Permeability : LogP values >3 reduce aqueous solubility, limiting bioavailability despite in vitro potency .

Methodological Recommendations

- Synthesis : Prioritize diazotization-coupling for scalability and purity .

- Characterization : Combine X-ray crystallography with dynamic NMR for tautomer-prone derivatives .

- Bioactivity Testing : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains to assess broad-spectrum potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.